molecular formula C19H12ClNO2S B14354210 6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one CAS No. 92675-30-4

6-Chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B14354210
CAS No.: 92675-30-4
M. Wt: 353.8 g/mol
InChI Key: IBXKUWAYQLBEBX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of a chromenone core, a thiazole ring, and a phenyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Chromenone Core: Starting with a suitable phenol derivative, the chromenone core can be synthesized through cyclization reactions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The phenyl group can be attached through a cross-coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-4H-chromen-4-one: Lacks the thiazole and phenyl groups.

    2-Methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one: Lacks the chlorine atom.

    3-(2-Phenylthiazol-4-yl)-4H-chromen-4-one: Lacks both the chlorine and methyl groups.

Uniqueness

6-Chloro-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of all three functional groups: the chlorine atom, the methyl group, and the phenylthiazole moiety. This combination may confer unique biological activities and chemical properties compared to its analogs.

Properties

CAS No.

92675-30-4

Molecular Formula

C19H12ClNO2S

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C19H12ClNO2S/c1-11-17(18(22)14-9-13(20)7-8-16(14)23-11)15-10-24-19(21-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

IBXKUWAYQLBEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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